molecular formula C13H18F3N3O4 B2868927 4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid CAS No. 2253630-73-6

4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid

Cat. No. B2868927
CAS RN: 2253630-73-6
M. Wt: 337.299
InChI Key: BYGHLWXVFPRKDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid is a useful research compound. Its molecular formula is C13H18F3N3O4 and its molecular weight is 337.299. The purity is usually 95%.
BenchChem offers high-quality 4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical Gating in Nanofluidic Devices

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a related compound, has been utilized in the optical gating of nanofluidic devices. This involves decorating the inner surface of synthetic ion channels with photolabile hydrophobic molecules, enabling UV-light-triggered permselective transport of ionic species. Such applications are relevant in controlled release, sensing, and information processing (Ali et al., 2012).

Synthesis of Pyrazole Derivatives

The treatment of 4-arylamino-4-thioxo-2-butanones leads to the synthesis of pyrazole derivatives, which are structurally related and can be halogenated. This process is significant in the creation of 5-arylamino-1,3-dimethylpyrazoles (Britsun et al., 2005).

Development of γ-Tetrazole Analogues

The synthesis of γ-(5-tetrazolyl)-α-amino-l-butyric acid, an analogue of l-glutamic acid, from compounds like methyl γ-cyano-α-benzyloxycarbonylamino-l-butyrate, is another area of research. This synthesis involves the transformation of the nitrile group into a tetrazole nucleus, pertinent in developing peptide derivatives (Van et al., 1977).

Germination Inhibition Studies

Compounds structurally similar to 4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid have been isolated from plants like Erigeron annuus and identified as germination inhibitory constituents. These compounds are significant in understanding plant biochemistry and potential agricultural applications (Oh et al., 2002).

Synthesis of Functionalized Compounds

Research into the synthesis of pyrazole derivatives, like 4H-4-oxo-1-benzopyran-3-yl and 1,3-diarylpyrazol-4-yl propanoic acids, is ongoing. These functionalized compounds have diverse applications, including potential pharmacological uses (Reddy & Rao, 2006).

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O4/c1-12(2,3)23-11(22)17-5-4-7(10(20)21)8-6-18-19-9(8)13(14,15)16/h6-7H,4-5H2,1-3H3,(H,17,22)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGHLWXVFPRKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C1=C(NN=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid

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